molecular formula C4H2Br2S B018171 2,5-Dibromothiophene CAS No. 3141-27-3

2,5-Dibromothiophene

Cat. No. B018171
CAS RN: 3141-27-3
M. Wt: 241.93 g/mol
InChI Key: KBVDUUXRXJTAJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-dibromothiophene derivatives has been explored through various methodologies, including regiospecific silylation and one-pot oxidation and bromination reactions. For instance, lithiation of 2,5-dibromothiophene followed by silylation proceeds regiospecifically, yielding 3,5-dibromo-2-trimethylsilylthiophene or 3,4-dibromo-2,5-bis(trimethylsilyl)thiophene depending on the reagent ratio (Lukevics et al., 2001). Additionally, a one-pot reaction involving 3,4-diaryl-2,5-dihydrothiophenes with Br2 has successfully synthesized a class of 3,4-diaryl-2,5-dibromothiophenes, highlighting Br2's dual role in oxidation and bromination (Dang & Chen, 2007).

Molecular Structure Analysis

The molecular structure of 2,5-dibromothiophene derivatives has been elucidated using techniques like X-ray crystallography. These studies have revealed that the molecules are held in close proximity by short intermolecular contacts, facilitating polymerization and coupling reactions (Spencer et al., 2003). Such structural insights are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

2,5-Dibromothiophene undergoes various chemical reactions, including polymerization and coupling reactions, to form polymers and complex molecules. The compound's ability to polymerize spontaneously in the solid state without solvents or catalysts has been demonstrated, highlighting its potential in materials science (Spencer et al., 2003). Furthermore, its application as a building block in Suzuki coupling reactions to prepare tetraarylthiophenes has been explored, offering a straightforward approach to synthesizing complex thiophene-based molecules (Dang & Chen, 2007).

Scientific Research Applications

  • Solid-State Polymerization in Dibromothiophenes : New dibromothiophene monomers with anti-orientation in the thiophene ring have been used for solid-state polymerization, enhancing reactivity and conductivity in polythiophenes (Lepeltier et al., 2009).

  • Palladium-Catalyzed Diheteroarylation : Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives in moderate to good yields allows for the synthesis of diverse heteroarylated thiophenes (Belkessam et al., 2014).

  • One-Pot Synthesis Approach : A study successfully synthesized 3,4-diaryl-2,5-dibromothiophenes using Br2 in a one-pot reaction, offering a new and simple approach for the preparation of 2,3,4,5-tetraarylthiophenes (Dang & Chen, 2007).

  • Reductive Polymerization : The reductive polymerization of 2,5-dibromothiophene yields high-quality polymers with significant electric conductivity (Kitada & Ozaki, 1995).

  • Synthesis of Carbonyl Compounds : Selective trapping of transient thienyllithiums generated by deprotonation of 2,5-dibromothiophene in a flow microreactor enables efficient synthesis of carbonyl compounds (Okano et al., 2020).

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions : Suzuki reactions of tetrabromothiophene with arylboronic acids provide a regioselective approach to various compounds, potentially useful in organic synthesis and catalysis (Tùng et al., 2009).

  • Regiospecific Silylation : Regiospecific silylation of 2,5-dibromothiophene by LDA leads to specific silylated thiophene derivatives (Lukevics et al., 2001).

  • Thiophene Palladium Complexes : Thiophene palladium complexes with unsaturated molecules show promising reactivity for various applications (Elgazwy, 2007).

Safety And Hazards

2,5-Dibromothiophene is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves, eyeshields, and dust masks are recommended when handling this compound .

properties

IUPAC Name

2,5-dibromothiophene
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InChI

InChI=1S/C4H2Br2S/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
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InChI Key

KBVDUUXRXJTAJC-UHFFFAOYSA-N
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Canonical SMILES

C1=C(SC(=C1)Br)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2Br2S
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Related CAS

73061-85-5
Record name Thiophene, 2,5-dibromo-, homopolymer
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DSSTOX Substance ID

DTXSID3062863
Record name Thiophene, 2,5-dibromo-
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Molecular Weight

241.93 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2,5-Dibromothiophene
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Vapor Pressure

0.06 [mmHg]
Record name 2,5-Dibromothiophene
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Product Name

2,5-Dibromothiophene

CAS RN

3141-27-3
Record name 2,5-Dibromothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,260
Citations
Y Yamane, A Nagaki, A Mori - Synlett, 2020 - thieme-connect.com
Selective trapping of (4,5-dibromo-2-thienyl)lithium, known to undergo halogen dance, was achieved in a flow microreactor. This transient thienyllithium, generated by mixing 2,3-…
Number of citations: 10 www.thieme-connect.com
PC Van, RS Macomber, HB Mark Jr… - The Journal of Organic …, 1984 - ACS Publications
Poly (2, 5-thienylenes), after doping with iodine, have been shown to exhibit significant conductivity. The polymeric materials were obtained by transition-metalinduced polymerization of …
Number of citations: 79 pubs.acs.org
A Amer, H Zimmer, KJ Mulligan, HB Mark… - Journal of Polymer …, 1984 - apps.dtic.mil
In recent years, there have been extensive research activities focussed on macromolecules with extended pi-electron system. Among the many macromolecules studied, conjugated …
Number of citations: 84 apps.dtic.mil
T Sato, H Kokubo, H Fukumoto… - Bulletin of the Chemical …, 2005 - journal.csj.jp
3-Alkynyl-2,5-dibromothiophene 2 and 3,3′-dialkynyl-5,5′-dibromo-2,2′-bithiophene have been prepared. Pd-catalyzed polycondensation between 2 and 2,2′-p-[2,5-bis(…
Number of citations: 8 www.journal.csj.jp
E Lukevics, P Arsenyan, S Belyakov, J Popelis… - Tetrahedron …, 2001 - Elsevier
Lithiation of 2,5-dibromothiophene by LDA with ensuing silylation proceeds regiospecifically in accordance with the halogen dance mechanism to yield 3,5-dibromo-2-…
Number of citations: 25 www.sciencedirect.com
F Belkessam, A Mohand, JF Soulé… - Beilstein Journal of …, 2014 - beilstein-journals.org
Conditions allowing the one pot 2, 5-diheteroarylation of 2, 5-dibromothiophene derivatives in the presence of palladium catalysts are reported. Using KOAc as the base, DMA as the …
Number of citations: 15 www.beilstein-journals.org
HJ Spencer, R Berridge, DJ Crouch… - Journal of Materials …, 2003 - pubs.rsc.org
Three new, highly crystalline 2,5-dibromothiophene compounds polymerise on standing in the absence of solvent and catalyst; X-ray crystallography shows that the molecules are held …
Number of citations: 68 pubs.rsc.org
Y Dang, Y Chen - The Journal of Organic Chemistry, 2007 - ACS Publications
A class of 3,4-diaryl-2,5-dibromothiophenes (1b−5b) was synthesized by a one-pot reaction of 3,4-diaryl-2,5-dihydrothiophenes with Br 2 reagent in excellent yield (83−92%). It was …
Number of citations: 34 pubs.acs.org
SV Baykov, SI Presnukhina, AS Novikov… - Crystal Growth & …, 2021 - ACS Publications
A series of 2,5-dibromo-3-R-thiophenes (R = COONa 1, CN 2, CONH 2 3, CON(H)Me 4, CON(H)Bn 5, CON(CH 2 CH 2 ) 2 O 6, CON(H)NH 2 7, CON(H)OH 8) were prepared and …
Number of citations: 6 pubs.acs.org
SA Chen, JK Xu, BY Lu, XM Duan… - Advanced Materials …, 2011 - Trans Tech Publ
Conducting polymers poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(3,4-ethylenedithiathiophene) (PEDTT) have been synthesized by solid-state polymerization of 2,5-dibromo-3,…
Number of citations: 3 www.scientific.net

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